Propyl 2-methylpropane-1-sulfonate
Description
Propyl 2-methylpropane-1-sulfonate is an organosulfur compound characterized by a sulfonate ester functional group attached to a branched alkyl chain (2-methylpropane, or isobutane) and a propyl group.
Properties
CAS No. |
84796-02-1 |
|---|---|
Molecular Formula |
C7H16O3S |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
propyl 2-methylpropane-1-sulfonate |
InChI |
InChI=1S/C7H16O3S/c1-4-5-10-11(8,9)6-7(2)3/h7H,4-6H2,1-3H3 |
InChI Key |
JJEUUDBHKYZHLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOS(=O)(=O)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 2-methylpropane-1-sulfonate can be synthesized through the reaction of 2-methylpropane-1-sulfonyl chloride with propanol. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
2-methylpropane-1-sulfonyl chloride+propanol→Propyl 2-methylpropane-1-sulfonate+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-methylpropane-1-sulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The sulfonate group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to produce the corresponding alcohol and sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using sodium methoxide would yield methyl 2-methylpropane-1-sulfonate.
Hydrolysis: The products are propanol and 2-methylpropane-1-sulfonic acid.
Scientific Research Applications
Propyl 2-methylpropane-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: The compound may be used in the development of drug delivery systems and as a building block for active pharmaceutical ingredients.
Industry: It is used in the production of surfactants, detergents, and other specialty chemicals.
Mechanism of Action
The mechanism of action of propyl 2-methylpropane-1-sulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, which facilitates the substitution process. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The primary analogs for comparison include:
Performance in Material Science
- Sodium 2-Methylprop-2-ene-1-Sulphonate : Ionic sulfonates are often used as surfactants or dopants in conductive polymers due to their solubility and charge-carrier properties.
- This compound : The ester group could enhance compatibility with hydrophobic matrices, making it suitable for coatings or elastomers.
- Spherosilicates (e.g., ) : Hybrid scaffolds incorporating sulfonate-like groups (e.g., trifluoromethanesulfonate–POSS salts) exhibit macroporous structures ideal for bone tissue engineering, with micro-CT confirming pore sizes <100 µm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
